methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate
Overview
Description
Synthesis Analysis
The synthesis of organic compounds often involves multiple steps, each of which is an elementary reaction . The synthesis process can be analyzed by studying these elementary reactions.Chemical Reactions Analysis
The chemical reactions of a compound can be studied by examining its reaction mechanisms . This involves identifying the elementary reactions that make up the overall reaction.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques . These properties include things like boiling point, melting point, solubility, and reactivity.Scientific Research Applications
Antibacterial Properties
Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate exhibits significant antibacterial properties. Research indicates that these compounds, particularly their CoA adducts, are potent inhibitors of MenB, a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. These compounds show high efficacy against both replicating and non-replicating M. tuberculosis, suggesting their potential as novel MenB inhibitors and a general approach to developing potent inhibitors of acyl-CoA binding enzymes (Li et al., 2011). Additionally, a specific methyl butenoate demonstrated in vivo activity against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential in developing new anti-MRSA candidates (Matarlo et al., 2016).
Chemical Synthesis and Reactions
These compounds are involved in various chemical syntheses and reactions. For instance, their asymmetric reduction by Candida parapsilosis led to the formation of high enantiomeric excess compounds, which are important in the synthesis of biologically active substances, such as ACE inhibitors (Baskar et al., 2004). The hydrogenation of these compounds, specifically ethyl 2-oxo-4-arylbut-3-enoate, yielded high enantiomeric excess ethyl 2-hydroxy-4-arylbutyrate, a process sensitive to reaction temperature (Meng et al., 2008).
Antimicrobial Activity
Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates synthesized from aroylpyruvic acids displayed antimicrobial activity. This opens up possibilities for their use in creating new antimicrobial agents (Gein et al., 2020).
Impurity Identification in Drug Substance
In pharmaceutical manufacturing, identifying impurities in drug substances is crucial. This compound has been involved in identifying a trace colored impurity in a drug substance intended for painrelief, demonstrating its utility in pharmaceutical quality control (Wang et al., 2005).
Synthetic Applications
This compound also plays a significant role in synthetic chemistry. For instance, its derivatives have been used in the synthesis of 3‐Fluorofuran‐2(5H)‐ones, a process involving photoisomerisation and cyclisation, showcasing its versatility in organic synthesis (Pomeisl et al., 2007). Additionally, it serves as a precursor in the formation of various polymeric metal complexes, as indicated in the synthesis and characterization studies of poly (3-hydroxy-4-((Z)-1-(phenylimino)ethyl)phenyl-3-methylbut-2-enoate) and related compounds (Ingole et al., 2013).
Enzyme Inhibition
This compound and its derivatives are potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This suggests their potential as neuroprotective agents, providing insights into new therapeutic avenues (Drysdale et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell
Mode of Action
It’s plausible that the compound could interact with its targets through a nucleophilic attack, similar to other compounds with a similar structure . The compound may bind to its target, causing conformational changes that affect the target’s function .
Biochemical Pathways
Phenolics, terpenoids, and alkaloids, which are broad classes of plant secondary metabolites, are biosynthesized by four major biochemical pathways: the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (mep) pathway, and the mevalonic acid (mva) pathway . It’s possible that this compound could influence one or more of these pathways.
Pharmacokinetics
A study on a similar compound, methyl 3,4-dihydroxybenzoate (mdhb), showed that it has fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It also permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Properties
IUPAC Name |
methyl (Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-7,12H,1H3/b9-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRGETOSWKYBHX-CLFYSBASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C(/C1=CC=CC=C1)\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.